molecular formula C5H5N3S B2972491 2-(Amino(methylthio)methylene)malononitrile CAS No. 18071-20-0

2-(Amino(methylthio)methylene)malononitrile

Cat. No.: B2972491
CAS No.: 18071-20-0
M. Wt: 139.18
InChI Key: GSJVFTMCJWHRNL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.

Mode of Action

The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.

Biochemical Pathways

The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .

Result of Action

The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Amino(methylthio)methylene)malononitrile can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions. The reaction typically involves the use of sodium ethoxide as a catalyst and is carried out in a solvent such as ethanol . The product is then purified through recrystallization from a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Amino(methylthio)methylene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and hydrazinecarbothioamides. Reaction conditions often involve the use of basic catalysts such as sodium ethoxide and solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from reactions involving this compound include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Amino(methylthio)methylene)malononitrile is unique due to its combination of amino and methylthio groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-[amino(methylsulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJVFTMCJWHRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Two liters of ethanol were saturated with ammonia gas at 15°. At ambient temperature, 278.3 g of 2-cyano-3,3-bis(methylthio)propenenitrile were added portionwise. A sodium hydroxide trap was used to trap the methyl mercaptan by-product. After complete addition of the propenenitrile the reaction mixture was cooled to approximately 10°. The solid which separated was collected by filtration and washed with cold ethanol to give, after drying, 206.3 g of white 3-amino-2-cyano-3-(methylthio)propenenitrile, m.p. 228°-230°. The nmr was consistent with the assigned structure.
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Synthesis routes and methods II

Procedure details

At 15°, 650 ml of ethanol was saturated with gaseous ammonia. Seventy-three and three-tenths grams of 2-cyano-3,3-bis(methylthio)propenenitrile were added portionwise during 10 minutes. The reaction mixture was heated to 78° during 15 minutes. The slurry was allowed to cool to ambient temperature, then cooled to 10°. The solid was collected by filtration and washed with cold ethanol to give, when dried, m.p. 228°-229° (Literature m.p. 229°-230°, R. Gompper and W. Topel, Ber. 95, 2871 (1902)).
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